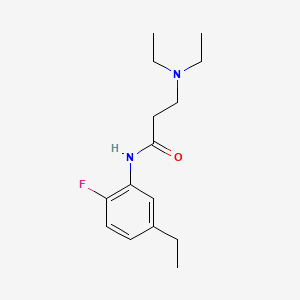
Propionanilide, 3-(diethylamino)-5'-ethyl-2'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is a synthetic organic compound with a complex structure It is characterized by the presence of a propionanilide core, substituted with diethylamino, ethyl, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(diethylamino)propylamine with a suitable fluoro-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- involves its interaction with specific molecular targets in biological systems. The diethylamino group enhances its ability to penetrate cell membranes, while the fluoro group increases its binding affinity to target proteins. This compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propionanilide, 3-(diethylamino)-5’-methyl-2’-fluoro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-chloro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-bromo-
Uniqueness
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is unique due to the presence of the fluoro group, which significantly alters its chemical and biological properties compared to its analogs. The fluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
843-20-9 |
|---|---|
Molekularformel |
C15H23FN2O |
Molekulargewicht |
266.35 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(5-ethyl-2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H23FN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
OKKHAXIWPKMLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)F)NC(=O)CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


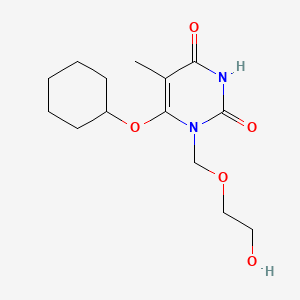
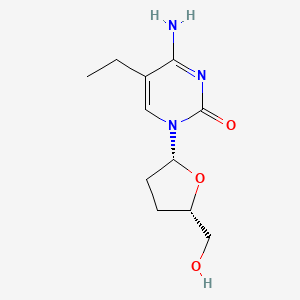
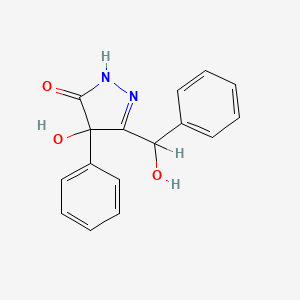
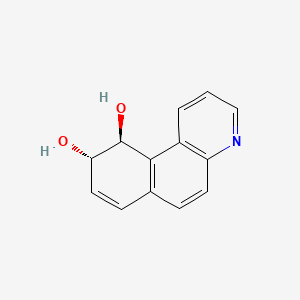
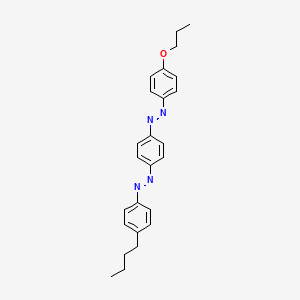
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

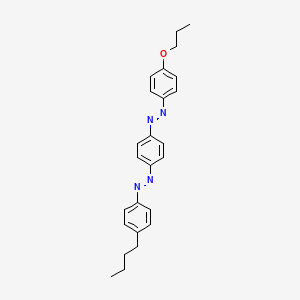
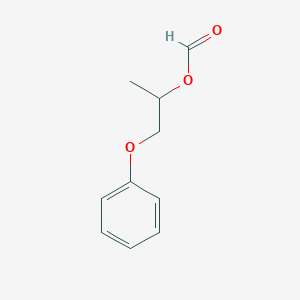
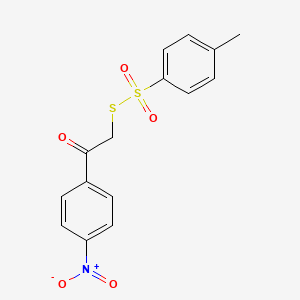

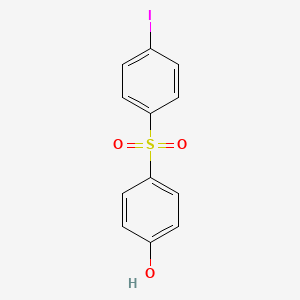
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
